4-(2-Aminoethoxy)-3-methoxyphenol-d3
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Overview
Description
4-(2-Aminoethoxy)-3-methoxyphenol-d3 is a deuterated derivative of 4-(2-Aminoethoxy)-3-methoxyphenol, a compound known for its applications in various scientific fields. The deuterium labeling is often used in research to study metabolic pathways and reaction mechanisms due to its stability and distinguishable mass.
Scientific Research Applications
4-(2-Aminoethoxy)-3-methoxyphenol-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in imaging studies.
Mechanism of Action
Target of Action
A structurally similar compound, 4-(2-aminoethoxy)-n-(2,5-diethoxyphenyl)-3,5-dimethylbenzamide, has been reported to target the urokinase-type plasminogen activator . This enzyme plays a crucial role in the degradation of the extracellular matrix and is involved in processes such as cell migration and tissue remodeling .
Mode of Action
Compounds with similar structures, such as avg (aminoethoxyvinylglycine), have been shown to inhibit the biosynthesis of ethylene . Ethylene is a plant hormone that regulates a wide range of biological processes, including cell growth and fruit ripening .
Biochemical Pathways
Avg, a structurally similar compound, inhibits the conversion of s-adenosylmethionine (sam) to acc, the immediate precursor of ethylene in plants . This suggests that 4-(2-Aminoethoxy)-3-methoxyphenol-d3 might also interfere with the ethylene biosynthesis pathway.
Result of Action
Avg, a structurally similar compound, has been shown to affect plant growth and development by inhibiting the biosynthesis of ethylene . This suggests that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethoxy)-3-methoxyphenol-d3 typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxy-3-methoxybenzaldehyde.
Aminoethoxy Substitution: The aldehyde group is first converted to an aminoethoxy group through a series of reactions involving the formation of an intermediate Schiff base, followed by reduction.
Deuterium Labeling:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of deuterated solvents and catalysts is optimized to minimize costs and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethoxy)-3-methoxyphenol-d3 undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The aminoethoxy group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines and secondary amines.
Substitution: Various substituted phenols and ethers.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Aminoethoxy)-3-methoxyphenol
- 4-(2-Aminoethoxy)-3,5-dimethoxyphenol
- 4-(2-Aminoethoxy)-3-methoxybenzaldehyde
Uniqueness
4-(2-Aminoethoxy)-3-methoxyphenol-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic and reaction studies. This makes it particularly valuable in research applications where isotopic differentiation is crucial .
Properties
IUPAC Name |
4-(2-aminoethoxy)-3-(trideuteriomethoxy)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-12-9-6-7(11)2-3-8(9)13-5-4-10/h2-3,6,11H,4-5,10H2,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWDKSXPRPBBIJ-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)OCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)O)OCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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